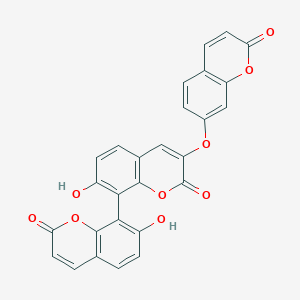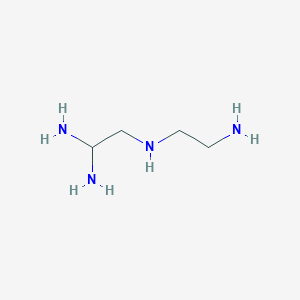
N2-(2-Aminoethyl)ethane-1,1,2-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-(2-Aminoethyl)ethane-1,1,2-triamine, commonly known as AEEA, is a small organic molecule that has been extensively studied for its potential use in various scientific applications. AEEA is a triamine compound that contains three amino groups, making it a versatile building block for the synthesis of other compounds. In
Wirkmechanismus
AEEA acts as a chelating agent, binding to metal ions and forming stable complexes. This property makes it useful in the removal of heavy metals from contaminated water and in the treatment of metal poisoning. AEEA has also been shown to have antimicrobial properties, inhibiting the growth of certain bacteria and fungi.
Biochemische Und Physiologische Effekte
AEEA has been shown to have a variety of biochemical and physiological effects. In animal studies, AEEA has been shown to increase the production of certain enzymes and to decrease the levels of certain inflammatory markers. AEEA has also been shown to have a protective effect on the liver and kidneys, potentially making it useful in the treatment of liver and kidney diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using AEEA in lab experiments is its versatility as a building block for the synthesis of other compounds. AEEA is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, AEEA can be toxic in high doses, and its effects on human health are not well understood.
Zukünftige Richtungen
There are several potential future directions for research on AEEA. One area of interest is its potential use in the treatment of liver and kidney diseases. AEEA has also been studied for its potential use in the development of biosensors and in the removal of heavy metals from contaminated water. Further research is needed to fully understand the biochemical and physiological effects of AEEA and its potential uses in various scientific applications.
Conclusion:
In conclusion, N2-(2-Aminoethyl)ethane-1,1,2-triamine, or AEEA, is a versatile compound with potential uses in a variety of scientific applications. Its ability to chelate metal ions and its antimicrobial properties make it useful in the treatment of metal poisoning and in the development of biosensors. However, further research is needed to fully understand its biochemical and physiological effects and its potential uses in various scientific applications.
Synthesemethoden
AEEA can be synthesized through the reaction of ethylenediamine with ethylene oxide in the presence of a catalyst. The resulting product is then reacted with ammonia to form AEEA. This method yields a high purity product and is relatively simple to perform.
Wissenschaftliche Forschungsanwendungen
AEEA has been studied for its potential use in a variety of scientific applications, including as a crosslinking agent for polymers, as a chelating agent for metals, and as a precursor for the synthesis of other compounds. AEEA has also been used in the development of biosensors and in the treatment of certain diseases.
Eigenschaften
CAS-Nummer |
100231-77-4 |
|---|---|
Produktname |
N2-(2-Aminoethyl)ethane-1,1,2-triamine |
Molekularformel |
C4H14N4 |
Molekulargewicht |
118.18 g/mol |
IUPAC-Name |
2-N-(2-aminoethyl)ethane-1,1,2-triamine |
InChI |
InChI=1S/C4H14N4/c5-1-2-8-3-4(6)7/h4,8H,1-3,5-7H2 |
InChI-Schlüssel |
CFAZGYXPBDCSPT-UHFFFAOYSA-N |
SMILES |
C(CNCC(N)N)N |
Kanonische SMILES |
C(CNCC(N)N)N |
Andere CAS-Nummern |
100231-77-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



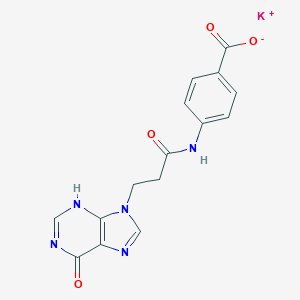

![3-[1-(Dimethylamino)ethyl]phenol](/img/structure/B27075.png)
![3-[1-[Di(methyl-d3)amino]ethyl]phenol](/img/structure/B27080.png)
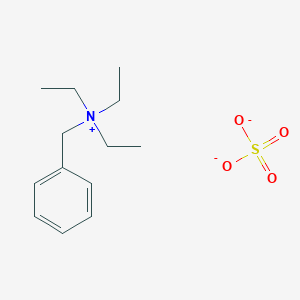
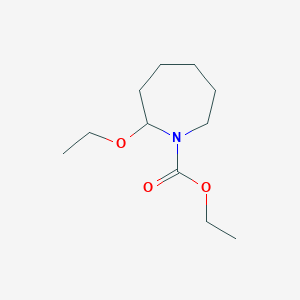
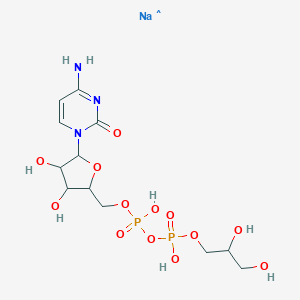
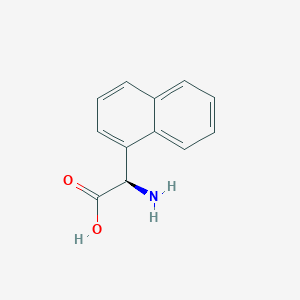
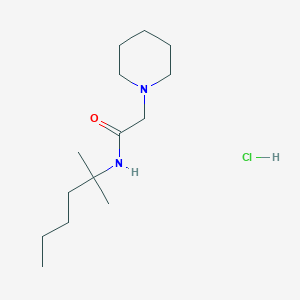
![2-[Amino(carboxy)methyl]benzoic acid](/img/structure/B27102.png)
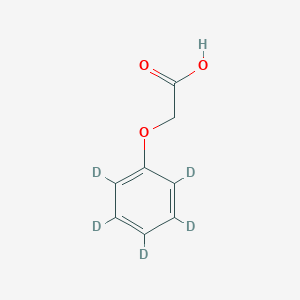
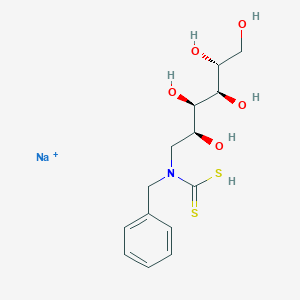
![Ethyl 3-[4-(chloromethyl)phenyl]propanoate](/img/structure/B27110.png)
